Lergotrile mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lergotrile mesylate is an ergot derivative and a dopamine agonist. It has been studied for its potential therapeutic effects, particularly in the treatment of conditions such as hypertension and prolactin secretion disorders . The compound is known for its ability to lower blood pressure and inhibit prolactin secretion, making it a subject of interest in both pharmacological and clinical research .
Preparation Methods
The synthesis of lergotrile mesylate involves several steps, starting from ergot alkaloids. The key steps include:
Ergot Alkaloid Extraction: The initial step involves extracting ergot alkaloids from the fungus .
Chemical Modification: The extracted alkaloids undergo chemical modifications to introduce specific functional groups
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Lergotrile mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The mesylate group in this compound makes it a good leaving group, allowing for nucleophilic substitution reactions
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Lergotrile mesylate has been extensively studied for its applications in various fields:
Medicine: It is used to manage conditions like hypertension and prolactin secretion disorders. .
Biology: Research on this compound has provided insights into dopamine receptor functions and the regulation of hormone secretion
Chemistry: The compound serves as a model for studying the chemical behavior of ergot derivatives and their interactions with biological systems
Mechanism of Action
Lergotrile mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors, mimicking the action of dopamine and leading to various physiological effects. The compound’s ability to lower prolactin levels is due to its inhibition of prolactin secretion from the pituitary gland . Additionally, it affects blood pressure by modulating vascular tone through dopamine receptor activation .
Comparison with Similar Compounds
Lergotrile mesylate is similar to other ergot derivatives such as bromocriptine and cabergoline. it has unique properties that distinguish it from these compounds:
Bromocriptine: Both compounds are dopamine agonists, but this compound has a shorter duration of action and a different side effect profile.
Cabergoline: While cabergoline is also used to treat prolactin disorders, this compound has been found to have a more rapid onset of action.
Unique Properties: This compound’s unique combination of dopamine agonist activity and its specific chemical structure make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
51473-23-5 |
---|---|
Molecular Formula |
C18H22ClN3O3S |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid |
InChI |
InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1 |
InChI Key |
WXHDJVDIJQDJMK-AYJWUPBJSA-N |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
51473-23-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.